Allyl 4-aminobenzoate

Description

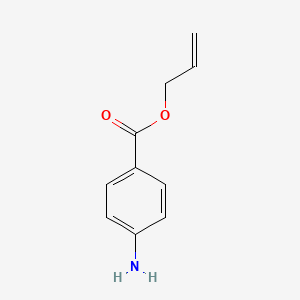

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLUGZNGGNESST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517419 | |

| Record name | Prop-2-en-1-yl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62507-78-2 | |

| Record name | Prop-2-en-1-yl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Allyl 4 Aminobenzoate and Its Structural Congeners

Esterification Pathways for the Formation of Allyl 4-Aminobenzoate (B8803810)

Esterification, the formation of an ester from a carboxylic acid and an alcohol, represents the most direct method for synthesizing Allyl 4-aminobenzoate. This can be achieved through direct reaction or by modifying an existing ester.

Direct Condensation Approaches and Catalytic Optimization

The direct condensation of 4-aminobenzoic acid with allyl alcohol, a process known as Fischer-Speier esterification, is a fundamental approach to forming this compound. uou.ac.innptel.ac.in This reaction is an equilibrium process, typically catalyzed by an acid, where a molecule of water is eliminated. uou.ac.inathabascau.ca

To achieve high yields, the equilibrium must be shifted toward the product. This is commonly accomplished by using a large excess of one reactant (usually the alcohol) or by removing the water as it is formed. athabascau.ca The choice of catalyst is crucial for optimizing the reaction rate and yield.

Table 1: Catalysts for Direct Condensation of 4-Aminobenzoic Acid

| Catalyst | Type | Role | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nptel.ac.in | nptel.ac.in |

| Hydrochloric Acid (HCl) | Homogeneous Acid | Acts as a proton source to catalyze the esterification. quora.com | quora.com |

| p-Toluenesulfonic acid (p-TsOH) | Homogeneous Acid | A solid organic acid that is effective in catalyzing esterification reactions. uni-muenchen.de | uni-muenchen.de |

The reaction mechanism under acidic conditions involves the protonation of the carboxylic acid's carbonyl group, which makes it more susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol. Subsequent dehydration leads to the formation of the ester.

Transesterification Processes Utilizing Alkyl 4-Aminobenzoate Precursors

Transesterification is an alternative pathway where an existing ester, such as methyl 4-aminobenzoate or ethyl 4-aminobenzoate, is converted into this compound by reaction with allyl alcohol. This process involves exchanging the alkoxy group of the starting ester with an allyloxy group. The reaction can be catalyzed by either acids or bases. biodieselmagazine.com For example, an ethyl ester can react with methanol (B129727) to produce a methyl ester and ethanol (B145695). biodieselmagazine.com Scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of various carboxylic esters with alcohols, including allyl alcohol, with microwave irradiation significantly reducing reaction times. organic-chemistry.org

The choice between homogeneous and heterogeneous catalysts significantly impacts the transesterification process, particularly in terms of reaction conditions, product separation, and catalyst reusability.

Homogeneous Catalysis: Homogeneous catalysts dissolve in the reaction medium, operating in the same phase as the reactants. biodieselmagazine.com

Acid Catalysts: Strong mineral acids like sulfuric acid are commonly used. They work by protonating the carbonyl group of the ester, activating it for nucleophilic attack by the incoming alcohol. biodieselmagazine.com

Base Catalysts: Alkoxides such as sodium methylate or potassium methylate are effective base catalysts. biodieselmagazine.com They function by deprotonating the incoming alcohol, increasing its nucleophilicity.

While often highly effective and requiring mild conditions, homogeneous catalysts can be difficult to separate from the product mixture, potentially leading to downstream purification challenges and waste generation. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. biodieselmagazine.commdpi.com This characteristic is their primary advantage, as they can be easily removed by filtration and often reused, making the process more economical and environmentally friendly. mdpi.commdpi.comsapub.org

Solid Acid Catalysts: Materials like sulfonated zeolites (e.g., H-ZSM-5) possess strong acidic sites and are effective for esterification. mdpi.com

Solid Base Catalysts: Basic metal oxides, such as calcium oxide (CaO), and mixed oxides like SrO–CaO Al₂O₃, have demonstrated high activity in transesterification reactions. mdpi.commdpi.comsapub.org Doping CaO with other materials like SiO₂ can increase the catalyst's surface area and improve conversion rates. sapub.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in Transesterification

| Catalyst Type | Examples | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Homogeneous | H₂SO₄, NaOH, KOH, Sodium Methylate | High reaction rates, mild conditions, simple to use. mdpi.commdpi.com | Difficult to separate from products, poor reusability, can generate hazardous waste. mdpi.com | mdpi.commdpi.com |

| Heterogeneous | Zeolites, CaO, Mixed Metal Oxides | Easy separation, enhanced reusability, suitable for continuous processes, reduced waste. mdpi.commdpi.comsapub.org | Can have mass transfer limitations, may require higher temperatures/pressures. sapub.org | mdpi.commdpi.comsapub.org |

Process intensification aims to improve manufacturing efficiency by developing smaller, cleaner, and more energy-efficient technologies. researchgate.net In the synthesis of this compound, these strategies can dramatically reduce reaction times and improve product quality.

Continuous Flow Reactors: Shifting from traditional batch processing to continuous flow synthesis can offer significant advantages. Flow reactors can reduce reaction times substantially compared to batch processes. For instance, a photochemical reaction that took 16 hours in a batch setup was achieved with 93% conversion in just 3.3 hours in a continuous flow system. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can drastically shorten reaction times for transesterification reactions, often from hours to minutes, by efficiently heating the reactants. organic-chemistry.org

Investigation of Homogeneous and Heterogeneous Catalysis in Transesterification

Convergent and Divergent Synthetic Routes to this compound Scaffolds

Beyond direct esterification, the synthesis of this compound and its structural analogs can be approached using convergent or divergent strategies, which allow for the creation of diverse molecular structures from a central starting material or by combining pre-made fragments. researchgate.netemory.edu

Derivatization Strategies of 4-Aminobenzoic Acid with Allylic Reagents

The 4-aminobenzoic acid structure provides multiple reactive sites—the carboxylic acid, the aromatic amine, and the aromatic ring—that can be targeted with various allylic reagents. This versatility allows for a divergent synthetic approach, where different reagents yield a family of related but distinct compounds.

O-Allylation (Esterification): As previously discussed, this involves reacting the carboxylic acid group. Besides using allyl alcohol, the ester can be formed by reacting a salt of 4-aminobenzoic acid (e.g., sodium 4-aminobenzoate) with an allyl halide, such as allyl bromide. vulcanchem.comgoogle.com

N-Allylation: The amino group can be targeted with allylic reagents. For example, reacting 4-aminobenzoic acid with allyl chloride can lead to the formation of 4-[Bis(prop-2-enyl)amino]benzoic acid, where two allyl groups are attached to the nitrogen atom.

Synthesis of Structural Congeners: To obtain analogs with the allyl group on the aromatic ring, a different starting material is required. For instance, 3-(Allyloxy)-4-aminobenzoic acid can be synthesized by reacting a protected 3-hydroxy-4-aminobenzoic acid derivative with allyl bromide in the presence of a base like potassium carbonate. vulcanchem.com This represents a more convergent approach, where a specific building block is chosen to place the allyl group at a defined position.

Table 3: Derivatization of 4-Aminobenzoic Acid Scaffolds with Allylic Reagents

| Reaction Type | Functional Group Targeted | Allylic Reagent | Resulting Product Type | Reference |

|---|---|---|---|---|

| O-Allylation | Carboxylic Acid | Allyl Alcohol / Allyl Halide | Ester (this compound) | vulcanchem.comgoogle.com |

| N-Allylation | Amino Group | Allyl Chloride | N-Allylated Amine |

| C-Allylation (via precursor) | Aromatic Ring (via -OH) | Allyl Bromide | Allyloxy-substituted analog | vulcanchem.com |

Formation of Schiff Bases and Imine-Based Conjugates

Reduction of Nitroaromatic Precursors to the Aromatic Amine Functionality

A common and powerful strategy for the synthesis of aromatic amines, including this compound, is the reduction of the corresponding nitroaromatic compound. thieme-connect.de The precursor, allyl 4-nitrobenzoate, can be readily prepared and subsequently reduced to introduce the amino group.

A variety of reducing agents and catalytic systems can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com Raney nickel is another effective catalyst. commonorganicchemistry.com

Metal-based Reductions: Metals such as iron, zinc, and tin(II) chloride in acidic media are classic reagents for nitro group reduction. commonorganicchemistry.com For example, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol provides a selective reduction of aromatic nitro compounds. orgsyn.org

Other Reducing Agents: Sodium dithionite (B78146) and sodium sulfide (B99878) are also effective for this transformation. rsc.org

The chemoselectivity of the reduction is a critical consideration, especially when other reducible functional groups are present. thieme-connect.de For instance, some methods allow for the selective reduction of a nitro group in the presence of esters, halides, and other functionalities. thieme-connect.deorgsyn.org

| Nitroaromatic Precursor | Reducing Agent/Catalyst | Product | Key Features | Reference |

| Allyl 4-nitrobenzoate | H₂/Pd-C | This compound | Common and efficient method. | commonorganicchemistry.com |

| Aromatic Nitro Compounds | Fe/Acid | Aromatic Amines | Mild and tolerates other reducible groups. | commonorganicchemistry.com |

| Aromatic Nitro Compounds | Zn/Acid | Aromatic Amines | Mild and tolerates other reducible groups. | commonorganicchemistry.com |

| Aromatic Nitro Compounds | SnCl₂ | Aromatic Amines | Mild and tolerates other reducible groups. | commonorganicchemistry.com |

| Ethyl 4-nitrobenzoate | Indium/NH₄Cl | Ethyl 4-aminobenzoate | Selective reduction in aqueous media. | orgsyn.org |

| Aromatic Nitro Compounds | Na₂S₂O₄ | Aromatic Amines | Can be ester-friendly, though hydrolysis is a risk. |

Multicomponent Reaction Approaches for Complex Allyl-Aminobenzoate Adducts

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity.

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. organic-chemistry.org While direct involvement of this compound as the carboxylic acid component is possible, it is more common to use a precursor like 4-aminobenzoic acid and then perform the allylation. For example, Passerini adducts have been synthesized from 4-nitrophenylisonitrile, cyclohexanone, and various carboxylic acids. nih.gov

Ugi Reaction: This is a four-component reaction between an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. The product is a bis-amide. Ethyl 4-aminobenzoate has been used as the amine component in Ugi reactions to synthesize complex adducts. uni-halle.de

These MCRs offer a convergent and efficient route to complex molecules incorporating the allyl-aminobenzoate scaffold.

| Multicomponent Reaction | Components | Product Type | Reference |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy Carboxamide | organic-chemistry.orgnih.gov |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Aldehyde/Ketone | Bis-amide | uni-halle.de |

Biocatalytic and Fermentative Synthesis of Aminobenzoic Acid Intermediates

The precursor to this compound, 4-aminobenzoic acid (PABA), is a naturally occurring compound synthesized by microorganisms and plants via the shikimate pathway. scirp.orgnih.gov Advances in metabolic engineering and biotechnology have enabled the fermentative production of PABA from renewable feedstocks like glucose. google.comgoogle.comjst.go.jp

In organisms like Saccharomyces cerevisiae (yeast), PABA is synthesized from chorismate in two enzymatic steps. nih.govnih.gov The genes encoding these enzymes, ABZ1 and ABZ2, are crucial for this process. nih.gov By overexpressing these genes and engineering the metabolic pathways to channel more carbon flux towards chorismate, the production of PABA can be significantly increased. nih.gov Engineered strains of S. cerevisiae and Corynebacterium glutamicum have been developed for the overproduction of PABA. nih.govjst.go.jp

Biocatalysis can also be employed for the synthesis of PABA intermediates. For example, the enzyme nitrobenzoate nitroreductase can catalyze the reduction of nitrobenzoates to aminobenzoates. ontosight.ai Furthermore, whole-cell biocatalysts have been used in the biotransformation of p-aminobenzoic acid to p-nitrobenzoic acid. rsc.org

This bio-based production of PABA offers a sustainable alternative to chemical synthesis from petroleum-derived feedstocks and provides the key starting material for the subsequent chemical synthesis of this compound. scirp.orgjst.go.jp

| Organism/Enzyme | Pathway/Reaction | Substrate | Product | Reference |

| Saccharomyces cerevisiae | Shikimate Pathway | Chorismate | 4-Aminobenzoic Acid (PABA) | nih.govnih.gov |

| Corynebacterium glutamicum | Fermentation | Glucose | 4-Aminobenzoic Acid (PABA) | jst.go.jp |

| Nitrobenzoate nitroreductase | Enzymatic Reduction | Nitrobenzoates | Aminobenzoates | ontosight.ai |

| Escherichia coli | PABA Biosynthesis | Chorismate, Glutamine | 4-Amino-4-deoxychorismate | nih.gov |

Elucidating the Mechanistic Chemistry and Transformative Reactions of Allyl 4 Aminobenzoate

Chemical Reactivity and Functional Group Interconversions of the Ester Linkage

The ester linkage in allyl 4-aminobenzoate (B8803810) is a key site for various chemical transformations, including hydrolysis and transamidation. The allyl group, in particular, offers unique reactivity that can be exploited for selective chemical modifications.

Kinetic Studies of Hydrolysis and Transamidation Reactions

Transamidation, the conversion of an ester to an amide, is a synthetically important reaction. Recent advancements have demonstrated that the direct amidation of unactivated esters, such as ethyl benzoate (B1203000), can be achieved with high efficiency using lithium amides in solvents like 2-MeTHF, often at room temperature and with very short reaction times. nih.gov However, esters with more acidic protons, like ethyl 4-aminobenzoate, were found to be incompatible with this specific method. nih.gov Other studies have explored base-promoted direct amidation of esters, where the reaction outcome is highly dependent on the nature of both the ester and the amine. rsc.org Nickel-catalyzed amidation of esters has also been reported, showing good yields for the reaction of phenyl benzoate with anilines. researchgate.netsemanticscholar.org Benzoic acid has been shown to catalyze the transamidation of various carboxamides and even a thioamide with amines under metal-free conditions. sci-hub.se

Investigation of Selective Chemoselective Transformations

The allyl group in allyl 4-aminobenzoate is a versatile handle for selective transformations. Palladium-catalyzed reactions are a common method for the chemoselective modification of allylic compounds. whiterose.ac.uk For instance, palladium-catalyzed allylic alkylation allows for the formation of new carbon-carbon bonds. nih.gov Furthermore, methods for the deprotection of the allyl group from allyl carboxylic esters have been developed, such as a cobalt-catalyzed process involving hydrogen atom transfer, which demonstrates excellent chemoselectivity and tolerance for various functional groups. acs.org The selective transformation of hydroxyl groups in the presence of other functionalities is a significant challenge in organic synthesis, and various strategies have been developed to achieve this, some of which could be conceptually applied to the functional groups present in this compound. nih.gov

Reactions Involving the Aromatic Amino Group

The aniline (B41778) moiety in this compound is susceptible to a range of reactions, including electrophilic substitution on the aromatic ring, oxidation of the amino group, and salt formation.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions ortho and para to the amino group on the benzene (B151609) ring. 123helpme.com The rate of electrophilic aromatic substitution is significantly influenced by the substituents already present on the ring. 123helpme.com For example, the synthesis of derivatives of 2-, 3-, and 4-aminobenzoic acids often involves reactions with various halides, such as benzoyl chloride or benzyl (B1604629) chloride. researchgate.net

Oxidative Transformations of the Aniline Moiety

The oxidation of aniline and its derivatives has been extensively studied and can lead to a variety of products depending on the oxidant and reaction conditions. wikipedia.org Oxidation can occur at the nitrogen atom or result in the formation of new carbon-nitrogen bonds. wikipedia.org Common oxidation products of aniline include nitrobenzene, azobenzene, and quinones. wikipedia.org For instance, potassium permanganate (B83412) in a neutral solution can oxidize aniline to nitrobenzene. wikipedia.org The oxidation of aniline derivatives is a key step in the production of azo dyes and some pharmaceuticals. Kinetic studies on the oxidation of substituted anilines have been performed to understand the reaction mechanisms and the influence of substituents on the reaction rate. aip.org

Salt Formation and Protonation Dynamics

The amino group of this compound is basic and can be protonated by acids to form ammonium (B1175870) salts. brainly.com This property significantly affects the solubility of the compound; for example, ethyl 4-aminobenzoate is insoluble in water and basic solutions but becomes soluble in acidic solutions due to the formation of a charged salt. slideshare.netchegg.com The pKa value, which indicates the acidity of the conjugate acid of the amine, is a crucial parameter in understanding the protonation state of the molecule at a given pH. The interaction of 4-aminobenzoic acid with alkali metals to form salts has also been studied, revealing changes in the electronic structure of the molecule. researchgate.net The formation of salts versus cocrystals between 4-aminobenzoic acid and other molecules is influenced by the difference in their pKa values. acs.org

Advanced Reactions of the Allyl Moiety

The allyl group of this compound presents a versatile platform for a variety of advanced chemical transformations. These reactions leverage the reactivity of the carbon-carbon double bond, enabling the synthesis of complex polymeric structures and the introduction of new functional groups.

Polymerization Dynamics and Polymer Architectures

The presence of the polymerizable allyl group allows this compound to participate in several types of polymerization reactions, leading to polymers with tailored architectures and properties.

This compound can undergo free-radical polymerization, although the kinetics are often characterized by a high rate of chain transfer, a phenomenon common to many allyl monomers. This "degradative chain transfer" occurs when a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This process results in a stable, less reactive allyl radical, which can slow down or terminate the polymerization process, often leading to polymers with low molecular weights. scholarsportal.inforesearchgate.net The reactivity of allyl monomers in radical polymerization is influenced by the polar effects of their functional groups, which affect the stability of the C-H bond at the α-position. scholarsportal.info

In copolymerization, this compound can be combined with other vinyl monomers. The kinetics of such copolymerizations are complex and depend on the reactivity ratios of the comonomers. cmu.edu The incorporation of the allyl monomer can be influenced by the formation of charge-transfer complexes between the comonomers. cmu.edu For instance, the copolymerization of allyl monomers with electron-accepting monomers can proceed via a "mixed" mechanism involving both free monomers and complex-bound monomers. cmu.edu

| Factor | Influence on Polymerization Kinetics | Resulting Polymer Characteristics |

|---|---|---|

| Degradative Chain Transfer | Reduces polymerization rate and limits the degree of polymerization. scholarsportal.inforesearchgate.net | Low molecular weight polymers and oligomers. |

| Polar Effects of Substituents | Affects the stability of the allylic C-H bond and the rate of chain transfer. scholarsportal.info | Influences the overall polymerizability of the monomer. |

| Comonomer Reactivity Ratios | Determines the composition of the resulting copolymer. cmu.edu | Copolymers with varying monomer distributions (alternating, random, block). |

| Charge-Transfer Complexes | Can alter the mechanism of copolymerization from a "free-monomer" to a "mixed" mechanism. cmu.edu | Can lead to alternating copolymer structures. |

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that can be used to polymerize a wide range of monomers, including those with functional groups. mdpi.comresearchgate.net It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. sigmaaldrich.commdpi.com This allows for a controlled propagation process, leading to polymers with predictable molecular weights and low polydispersity. researchgate.net While direct ATRP of some allyl monomers can be challenging, functional initiators and macroinitiators can be employed to incorporate allyl functionalities into well-defined polymer structures. mdpi.comcmu.edu The development of more robust ATRP systems, including those that are tolerant to water and oxygen, has expanded the scope of this technique. nih.govrsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that is compatible with a broad array of monomers and reaction conditions. fujifilm.comresearchgate.net This method utilizes a chain transfer agent (a RAFT agent) to mediate the polymerization via a reversible chain transfer process. fujifilm.com RAFT allows for excellent control over polymer architecture, enabling the synthesis of block copolymers, star polymers, and other complex structures. researchgate.net The synthesis of allyl-functionalized polymers with well-defined structures has been successfully achieved using RAFT polymerization. For instance, the selective RAFT copolymerization of an allyl-containing monomer with a more reactive monomer can result in copolymers with pendant allyl groups.

| Technique | Mechanism | Advantages for Allyl Monomers | Potential Challenges |

|---|---|---|---|

| ATRP | Reversible activation/deactivation of dormant chains by a transition metal catalyst. sigmaaldrich.commdpi.com | Can produce well-defined polymers with allyl functionalities using functional initiators or macroinitiators. mdpi.comcmu.edu | Direct polymerization can be difficult; catalyst removal may be necessary. |

| RAFT | Reversible chain transfer mediated by a RAFT agent. fujifilm.com | High tolerance to functional groups, enabling direct copolymerization to introduce pendant allyl groups. Allows for the synthesis of complex architectures. researchgate.net | Requires careful selection of the RAFT agent for a specific monomer. |

Electrochemical polymerization offers an alternative route to synthesize polymers from monomers like this compound. This technique involves the direct oxidation or reduction of the monomer at an electrode surface, initiating polymerization and leading to the formation of a polymer film on the electrode. mdpi.comnih.gov The electropolymerization of aromatic amines, such as the aminobenzoate moiety in the molecule, can proceed through the formation of radical cations, which then couple to form polymer chains. mdpi.comnih.gov The allyl group may also participate in the polymerization process, potentially leading to cross-linked polymer networks.

The mechanism of electropolymerization is influenced by several factors, including the electrode material, the solvent and electrolyte system, the applied potential or current, and the monomer concentration. mdpi.com For example, the electropolymerization of 4-aminobenzoic acid has been shown to be effective for creating polymer films on various electrode surfaces. mdpi.comnih.gov Similarly, studies on the electrochemical polymerization of other allyl-containing aromatic compounds have demonstrated the formation of both soluble and insoluble polymers. scispace.com

Controlled Radical Polymerization for Defined Polymer Structures

Pericyclic Reactions, Including Sigmatropic Rearrangements

The allyl group in this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.instereoelectronics.org A key class of pericyclic reactions relevant to the allyl moiety is the sigmatropic rearrangement. wikipedia.orglibretexts.orgnumberanalytics.comlibretexts.orgwiley-vch.de

A sigmatropic rearrangement involves the migration of a sigma bond across a pi system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond migrates. wikipedia.org The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.com

One of the most well-known -sigmatropic rearrangements is the Claisen rearrangement, which typically involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.orgnumberanalytics.com While this compound itself is not an allyl vinyl ether, the principles of sigmatropic rearrangements can be applied to related structures or derivatives. For instance, an aromatic Claisen rearrangement involves the shift of an allyl phenyl ether. wikipedia.org

Olefin Metathesis and Functionalization of the Alkene Bond

The carbon-carbon double bond of the allyl group in this compound is a key site for functionalization through olefin metathesis and other alkene addition reactions.

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. beilstein-journals.orgmdpi.com This transformation, typically catalyzed by ruthenium or molybdenum complexes, allows for the formation of new carbon-carbon bonds with high efficiency and functional group tolerance. beilstein-journals.orgmdpi.com Cross-metathesis, a type of olefin metathesis, can be used to couple the allyl group of this compound with another olefin, thereby introducing new functional groups. The reactivity in olefin metathesis can be influenced by substituents on the allyl group. beilstein-journals.orgnih.govrsc.org

Beyond metathesis, the alkene bond can undergo a variety of other functionalization reactions. These include:

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like Allyl 4-aminobenzoate (B8803810) in solution.

High-resolution ¹H and ¹³C NMR spectroscopy provides precise information about the chemical environment of each hydrogen and carbon atom in the molecule. The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The allyl group introduces three additional unique signals: a doublet for the -O-CH₂- protons, a multiplet for the internal -CH= proton, and two signals for the terminal =CH₂ protons. The amine (-NH₂) protons typically appear as a broad singlet which can exchange with D₂O.

In ¹³C NMR, each carbon atom gives a distinct signal, confirming the molecular structure. The carbonyl carbon of the ester is characteristically found far downfield. Data from analogous compounds, such as ethyl 4-aminobenzoate and methyl 4-aminobenzoate, provide a reliable basis for assigning these chemical shifts. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Allyl 4-aminobenzoate Predicted values are based on data for analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NH₂) | 6.6-6.7 | Doublet |

| Aromatic (ortho to -COO-) | 7.8-7.9 | Doublet |

| Amine (-NH₂) | ~4.1 (variable) | Broad Singlet |

| Allyl (-OCH₂) | ~4.7 | Doublet |

| Allyl (-CH=) | 5.9-6.1 | Multiplet |

| Allyl (=CH₂, cis) | ~5.3 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for analogous structures like ethyl and methyl 4-aminobenzoate. rsc.orgrsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic (C-NH₂) | ~151 |

| Aromatic (C-COO) | ~120 |

| Aromatic (CH, ortho to -COO-) | ~131 |

| Aromatic (CH, ortho to -NH₂) | ~114 |

| Allyl (-OCH₂) | ~65 |

| Allyl (-CH=) | ~132 |

NMR spectroscopy is not limited to static structure determination; it is also a powerful tool for investigating molecular dynamics and conformational preferences in solution. copernicus.orgacdlabs.com The flexibility of this compound is primarily associated with rotation around several single bonds: the C(aromatic)-C(carbonyl), C-O(ester), O-C(allyl), and C(aromatic)-N bonds.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of protons, providing insights into the preferred orientation of the allyl group relative to the benzene ring. Furthermore, variable-temperature NMR studies can reveal information about the energy barriers to rotation around these bonds. copernicus.org Changes in the NMR spectrum, such as the broadening or coalescence of signals as the temperature is varied, indicate that the molecule is undergoing dynamic exchange between different conformations on the NMR timescale. copernicus.org

Multi-Dimensional ¹H and ¹³C NMR for Detailed Structural Assignment

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. The IR spectrum provides clear, characteristic absorption bands that confirm the presence of the amine, ester, and alkene moieties. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. libretexts.org The most prominent band is usually the C=O stretch of the ester group, which is strong and sharp. vscht.cz

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Alkene (=C-H) | C-H Stretch | ~3080 | Medium |

| Ester (C=O) | C=O Stretch | ~1715 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600 & ~1515 | Medium-Strong |

| Alkene (C=C) | C=C Stretch | ~1645 | Medium |

| Ester (C-O) | C-O Stretch | 1280 & 1120 | Strong |

While standard Raman spectroscopy provides complementary vibrational data to IR, Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, such as gold or silver nanoparticles. mdpi.comut.ac.ir SERS can provide detailed information about the orientation and binding of this compound at an interface.

When this compound adsorbs on a SERS-active substrate, the enhancement of its Raman signals is not uniform. The vibrations of the parts of the molecule closest to the surface are typically enhanced the most. nih.gov For instance, if the molecule binds to the metal surface through the lone pair of electrons on the amino group, the vibrational modes associated with the -NH₂ group and the adjacent aromatic ring would show significant enhancement. scirp.org Conversely, interaction via the π-electron system of the benzene ring would lead to a different pattern of enhancement. By analyzing which bands are most enhanced, SERS provides critical insights into the adsorption geometry and the chemical nature of the molecule-surface interaction. scirp.orgrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁NO₂), the exact mass is 177.07898 u.

Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion [M]⁺•, which can then undergo a series of predictable fragmentation processes. The analysis of these fragments helps to confirm the structure pieced together by NMR and IR spectroscopy. Studies on similar esters of 4-aminobenzoic acid show characteristic fragmentation pathways. phdcentre.comnih.gov A primary fragmentation pathway involves the loss of the allyl radical to form a stable acylium ion. Another key fragmentation is the loss of an alkoxy radical, leading to the 4-aminobenzoyl cation, which can further fragment by losing carbon monoxide. miamioh.edu

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 136 | [C₇H₆NO]⁺ | Loss of allyl radical (•C₃H₅) |

| 120 | [C₇H₆NO]⁺ | Loss of alloxy radical (•OC₃H₅) |

| 92 | [C₆H₆N]⁺ | Loss of CO from m/z 120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. rsc.org For organic molecules with conjugated π systems, such as this compound, these absorptions are particularly informative. The presence of the benzene ring conjugated with the amino group and the carbonyl group of the ester creates a chromophore that absorbs UV radiation. researchgate.net

The electronic transitions observed are typically π - π* and n - π* transitions. libretexts.org The intense absorption bands are generally associated with π - π* transitions within the aromatic system, while the lower intensity absorptions, often appearing as shoulders, can be attributed to n - π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. libretexts.org

While specific UV-Vis data for this compound is not widely published, the spectrum is expected to be very similar to that of its parent acid, 4-aminobenzoic acid (PABA), and its ethyl ester, ethyl 4-aminobenzoate, as the para-aminobenzoate fragment is the primary chromophore. researchgate.netsielc.com Studies on PABA show distinct absorption maxima that are useful for both qualitative identification and quantitative analysis using the Beer-Lambert law. sielc.com

| Absorption Maximum (λmax) | Reference |

|---|---|

| 194 nm | sielc.com |

| 226 nm | sielc.com |

| 278 nm | sielc.com |

For quantitative HPLC analysis, detection is often performed at a wavelength corresponding to one of these maxima, typically around 270-280 nm, to ensure high sensitivity. sielc.comnih.gov

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile or thermally sensitive compounds like this compound. The most common mode used for this type of analyte is reversed-phase (RP) HPLC. sielc.com In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. nih.govsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. nih.govsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the amino group and ensure good peak shape. sielc.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima, such as 280 nm. nih.gov This method allows for the effective separation of the target compound from its precursors, such as 4-aminobenzoic acid, and any side products. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm particle size | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Ammonium (B1175870) Acetate Buffer | nih.govsielc.com |

| Detection | UV at 270-280 nm | sielc.comnih.gov |

| Mode | Isocratic or Gradient Elution | sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. spectralworks.com It is a powerful tool for identifying and quantifying volatile and thermally stable compounds. nih.gov While polar compounds like amino acids often require derivatization to increase their volatility for GC analysis, the esterification in this compound (Molar Mass: 177.2 g/mol ) may render it sufficiently volatile for direct analysis. chembk.com

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. nih.gov

The mass spectrum of this compound is expected to be similar to that of its isomer, Allyl 2-aminobenzoate (B8764639). The molecular ion peak [M]+• would appear at m/z 177. Key fragmentation patterns would likely involve the loss of the allyl group and cleavage of the ester bond, leading to characteristic fragments of the aminobenzoyl cation. nih.gov

| m/z | Proposed Fragment Identity | Reference |

|---|---|---|

| 177 | [M]+• (Molecular Ion) | nih.gov |

| 120 | [M - C3H5O]+ (Loss of allyloxy radical) or [H2NC6H4CO]+ | nih.gov |

| 119 | [M - C3H4O2]+• (Loss of allyl formate) | nih.gov |

| 92 | [H2NC6H4]+• (Aminotropylium ion fragment) | nih.gov |

High-Performance Liquid Chromatography (HPLC)

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is an indispensable technique for determining the solid-state structure of a crystalline material. ucsb.edu It provides definitive information on atomic arrangement, lattice parameters, and crystal symmetry.

Powder XRD is used for the analysis of polycrystalline or powdered samples. ucsb.edu The technique is valuable for phase identification, assessment of sample purity, and determination of the degree of crystallinity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is characteristic of the material's crystal structure. This method could be used to analyze bulk samples of synthesized this compound to confirm its crystalline phase and identify any crystalline impurities. researchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) are used to investigate the redox properties of a compound. als-japan.com CV involves scanning the potential of an electrode in a solution of the analyte and measuring the resulting current. It provides information about the oxidation and reduction potentials of a molecule and the stability of the electrochemically generated species. als-japan.com

The electrochemical behavior of this compound would be influenced by the electroactive amino group and the aromatic ring. Studies on the parent molecule, 4-aminobenzoic acid (PABA), show that it can be electrochemically oxidized. mdpi.com This process often leads to the formation of a polymer film on the electrode surface, a characteristic feature of many aromatic amines. mdpi.comnih.gov The oxidation of the amino group is typically an irreversible or quasi-reversible process. nih.gov

Research has demonstrated that the electrochemical behavior of 4-aminobenzoic acid can be studied using cyclic voltammetry to understand its coupling reactions. For this compound, CV could be used to determine its oxidation potential, investigate the reactivity of its radical cation, and study its potential for electropolymerization. The experiments are typically conducted in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes) in a suitable solvent containing a supporting electrolyte. als-japan.commdpi.com

Computational Chemistry and Theoretical Investigations of Allyl 4 Aminobenzoate Systems

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules like Allyl 4-aminobenzoate (B8803810).

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. mdpi.com Studies on related 4-aminobenzoate esters, such as the methyl and ethyl analogues, have utilized DFT methods, commonly employing the B3LYP functional, to determine optimized molecular geometries and ground state properties. researchgate.netresearchgate.net For these molecules, calculations have focused on parameters like bond lengths, bond angles, and dihedral angles to establish the most stable three-dimensional structure. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. In studies of 4-(2-chloroacetamido)benzoic acid derivatives, a related class of compounds, the HOMO-LUMO energy gap was used to measure the bioactivity and stability of the molecules. researchgate.net Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.nettandfonline.com These maps use a color scale where red indicates electron-rich regions (prone to electrophilic attack) and blue indicates electron-poor regions (prone to nucleophilic attack). tandfonline.com

| Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Ethyl 4-aminobenzoate | DFT/B3LYP/6-311++G(d,p) | -5.8 | -1.2 | 4.6 |

| Methyl 4-aminobenzoate | B3LYP-D3/cc-pVDZ | -5.9 | -1.3 | 4.6 |

Note: Data is illustrative, based on published values for similar compounds and may not represent Allyl 4-aminobenzoate exactly. Actual values are highly dependent on the specific functional and basis set used.

The flexibility of the allyl group in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is crucial for understanding the molecule's physical and biological properties, as different conformers can have distinct energies and reactivities. Theoretical studies map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the corresponding energy. researchgate.netcup.edu.in

For similar esters like ethyl 4-aminobenzoate (benzocaine), computational scans of the potential energy surface have been performed to identify the most stable conformers. researchgate.net These studies often focus on the rotation around the ester bond, leading to different orientations of the alkyl group (e.g., trans and gauche conformations). acs.org The results typically show that one conformation is energetically favored, though other low-energy conformers may also be present in equilibrium. researchgate.netacs.org The energy differences between these conformers are usually on the order of a few kcal/mol. acs.orgyoutube.com Understanding this landscape is vital, as the dominant conformation in a given environment (e.g., gas phase vs. solution) can change, influencing how the molecule interacts with its surroundings. researchgate.net

Simulation of Spectroscopic Data: Vibrational, Electronic, and NMR Chemical Shifts

Computational methods are highly effective in simulating various types of spectra, which aids in the interpretation of experimental data. unibo.it For molecules like this compound, DFT calculations can predict vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net

Theoretical vibrational spectra are obtained by calculating the harmonic frequencies corresponding to the normal modes of vibration. researchgate.netscience.gov These calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other systematic errors in the computational method. researchgate.net For ethyl 4-aminobenzoate, calculated FT-IR and FT-Raman spectra using the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental spectra, allowing for detailed assignment of vibrational bands. researchgate.net

Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net These calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. researchgate.net

Quantum chemical calculation of NMR parameters, such as chemical shifts, has become an essential tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. ajchem-b.com These theoretical predictions can help resolve ambiguities in spectral assignments and confirm the proposed molecular structure. mdpi.com

| Carbon Atom | Experimental Shift (CDCl3) | Calculated Shift (GIAO) |

|---|---|---|

| C=O | 166.8 | 167.1 |

| C-NH2 | 150.9 | 151.2 |

| C-COOEt | 119.9 | 120.4 |

| CH (aromatic) | 131.6 | 131.9 |

| CH (aromatic) | 113.8 | 114.1 |

| -O-CH2- | 60.4 | 60.7 |

| -CH3 | 14.4 | 14.7 |

Note: Data is illustrative, based on published values for a similar compound. rsc.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing the properties of single molecules, molecular modeling and dynamics simulations are used to study systems containing many molecules, providing insights into intermolecular forces and behavior over time.

The behavior of this compound in condensed phases (liquid or solid) is governed by intermolecular interactions, such as hydrogen bonding (via the amine group), π-π stacking (between aromatic rings), and van der Waals forces. tandfonline.comresearchgate.net Molecular modeling can characterize these interactions, which are fundamental to processes like crystallization and self-assembly. acs.org

As an analogue of benzocaine (B179285), this compound is of interest for its potential interactions with biological targets, such as ion channels or enzymes. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netanalis.com.my The technique involves placing the ligand into the binding site of a protein and scoring the different poses based on a function that estimates the binding affinity (e.g., in kcal/mol). ijper.org

Characterization of Intermolecular Interactions and Self-Assembly

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing the relationship between the structural or property-based features of a series of chemical compounds and their biological activities. For this compound and its analogs, QSAR studies are instrumental in predicting their biological efficacy and in guiding the synthesis of new derivatives with enhanced activities. These studies are crucial in medicinal chemistry for optimizing lead compounds and understanding the molecular characteristics that govern their interactions with biological targets.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing a mathematical equation that correlates these properties with activity, the model can be used to predict the activity of new, unsynthesized compounds. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success.

In the context of 4-aminobenzoic acid derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors for a series of related compounds with known biological activities.

Key Molecular Descriptors in QSAR Models of 4-Aminobenzoate Analogs:

Hydrophobicity (logP): This descriptor quantifies the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For 4-aminobenzoate derivatives, variations in hydrophobicity have been shown to impact their inhibitory activity. nih.gov

Electronic Properties: Descriptors such as the Hammett constant (σ), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. researchgate.net These parameters describe the electron-donating or withdrawing nature of substituents, which can affect the binding affinity of the molecule to its target through electrostatic or hydrogen bonding interactions.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are used to describe the size and shape of the molecule or its substituents. nih.gov These are important for understanding how the molecule fits into the active site of a biological target.

Topological Indices: These descriptors are numerical values derived from the graph representation of a molecule and encode information about its size, shape, and degree of branching.

A typical QSAR study on a series of 4-aminobenzoate derivatives would involve synthesizing a library of compounds, for instance, by varying the substituent on the amino group or the ester group of this compound. The biological activity of these compounds would then be determined experimentally. Subsequently, a multitude of molecular descriptors would be calculated for each compound. Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is then developed that best correlates the descriptors with the observed biological activity.

For example, a hypothetical QSAR study on a series of this compound analogs as potential antimicrobial agents might yield an equation like:

pIC₅₀ = c₀ + c₁logP + c₂σ + c₃*MR

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such an equation would allow researchers to predict the antimicrobial activity of new analogs based on their calculated descriptor values.

The validity and predictive power of a QSAR model are assessed using statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a set of compounds not used in the model development. ijpsr.comugm.ac.id

The following interactive data table provides a representative example of the data that would be generated and used in a QSAR study of this compound derivatives.

Table 1: Representative Data for a QSAR Study of this compound Derivatives

| Compound | R-Group | Experimental pIC₅₀ | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted pIC₅₀ |

|---|---|---|---|---|---|---|

| 1 | -H | 5.2 | 2.1 | 45.3 | 0.00 | 5.1 |

| 2 | -CH₃ | 5.5 | 2.5 | 50.1 | -0.17 | 5.6 |

| 3 | -Cl | 5.8 | 2.8 | 50.4 | 0.23 | 5.7 |

| 4 | -NO₂ | 6.1 | 2.4 | 51.2 | 0.78 | 6.2 |

| 5 | -OCH₃ | 5.3 | 2.0 | 50.8 | -0.27 | 5.4 |

The insights gained from such QSAR studies are invaluable for the rational design of novel this compound derivatives with tailored biological activities, thereby streamlining the path towards the development of new therapeutic agents.

Advanced Research Applications and Functional Potentials

Contributions to Medicinal and Biological Chemistry

The structural components of Allyl 4-aminobenzoate (B8803810)—the p-aminobenzoic acid (PABA) core and the reactive allyl group—are prevalent in many biologically active compounds. Researchers have leveraged this scaffold to design and synthesize derivatives with a wide range of therapeutic potentials.

Design and Development of Antimicrobial and Antifungal Agents

The PABA moiety is known for its antimicrobial connections, and the allyl group can enhance bioactivity. This has spurred research into derivatives of Allyl 4-aminobenzoate, particularly Schiff bases, as potent antimicrobial and antifungal agents. Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are a well-established class of compounds with diverse biological activities. mediresonline.orgsciensage.infonih.gov

Derivatives synthesized from related structures like benzocaine (B179285) (ethyl 4-aminobenzoate) have shown notable activity. For instance, Schiff bases derived from the reaction of para-aminophenol and various benzaldehydes have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mediresonline.org Studies on Schiff bases derived from 2,6-dichloro-4-trifluoromethyl aniline (B41778) and substituted aromatic vinyl aldehydes also confirmed their antimicrobial potential against bacterial and fungal strains. sciensage.info

The antifungal properties of related structures are also significant. The allylamine (B125299) class of drugs functions by inhibiting ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.gov Furthermore, p-aminobenzoic acid itself has shown antifungal activity against several pathogenic fungi. acs.orgmdpi.com Research into Schiff bases containing an allyl or allyloxy group has revealed antifungal activity against human pathogens like Aspergillus niger and Aspergillus flavus. researchgate.net

Table 1: Antimicrobial Activity of Schiff Base Derivatives Related to the Aminobenzoate Scaffold

| Derivative Type | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Schiff Base (p-aminophenol + Benzaldehyde) | Escherichia coli | MIC (μg/ml) | 62.5 | mediresonline.org |

| Schiff Base (p-aminophenol + Benzaldehyde) | Staphylococcus aureus | MIC (μg/ml) | 62.5 | mediresonline.org |

| Schiff Base (p-aminophenol + Cinnamaldehyde) | Escherichia coli | MIC (μg/ml) | 62.5 | mediresonline.org |

| Schiff Base (p-aminophenol + Anisaldehyde) | Staphylococcus aureus | MIC (μg/ml) | 62.5 | mediresonline.org |

| Schiff Base (p-aminophenol + Benzaldehyde) | Candida albicans | Zone of Inhibition (mm) | 8 | mediresonline.org |

Exploration of Anticancer Properties in Cellular Models and Mechanism-of-Action Studies

The quest for more effective and selective anticancer agents has led to the investigation of various synthetic compounds, including those derived from 4-aminobenzoic acid. nih.gov The allyl motif, in particular, is recognized as a valuable tool in fragment-based drug design for cancer treatment. Allyl isothiocyanate (AITC), a natural organosulfur compound, exhibits known anticancer properties, although its clinical application faces challenges like low bioavailability. nih.gov

A study involving the synthesis of a series of (E)-Nʹ-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides reported significant cytotoxicity against several human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer. One compound from this series, 5l, was found to be exceptionally potent, with cytotoxicity up to 213-fold higher than the standard drug 5-fluorouracil (B62378) and 87-fold higher than the procaspase-activating compound PAC-1. The mechanism of action for these compounds involves the activation of caspases, which are crucial enzymes in the apoptotic (cell death) pathway.

Furthermore, research on alkyl derivatives of 4-aminobenzoic acid has demonstrated significant inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. nih.gov One such derivative showed greater efficacy against the NCI-H460 cell line than the control drug, cisplatin. nih.gov Silver(I) complexes incorporating allyl-substituted N-Heterocyclic carbene ligands have also been synthesized and evaluated for their anticancer activity.

Table 2: Cytotoxicity of Allyl-Containing and Aminobenzoate-Related Compounds

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5l (Acetohydrazide with allyl group) | SW620 (Colon) | Significantly more potent than 5-FU and PAC-1 | |

| Compound 5l (Acetohydrazide with allyl group) | PC-3 (Prostate) | Significantly more potent than 5-FU and PAC-1 | |

| Compound 5l (Acetohydrazide with allyl group) | NCI-H23 (Lung) | Significantly more potent than 5-FU and PAC-1 | |

| Alkyl derivative of 4-aminobenzoic acid (Compound 20) | NCI-H460 (Lung) | 15.59 µM | nih.gov |

Investigation of Enzyme Inhibition and Modulation (e.g., Cholinesterase, Leishmanicidal Activity)

Derivatives of aminobenzoic acid are recognized as inhibitors of cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). researchgate.net The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Studies have shown that various derivatives of 2-, 3-, and 4-aminobenzoic acid exhibit significant inhibition against both AChE and BChE. researchgate.net The presence of an allyl group can also enhance inhibitory activity; for example, N-allyl-nor-galanthamine demonstrates more potent AChE inhibition than the established drug galanthamine. mdpi.com

The scaffold is also promising for developing agents against leishmaniasis, a parasitic disease. scielo.org.co Cysteine proteases in the Leishmania parasite are essential for its survival and infectivity, making them a key drug target. scielo.br In one study, novel eugenol (B1671780) esters were synthesized, including 4-allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl 4-aminobenzoate, and evaluated for their leishmanicidal potential. scielo.br The 4-aminoquinoline (B48711) structure, which shares features with the aminobenzoate core, is considered a privileged scaffold for designing leishmanicidal agents.

Utility as Molecular Probes for Biological Pathway Elucidation

While direct studies on this compound as a molecular probe are not widely documented, its parent structures have been used to investigate biological mechanisms. For example, 4-aminobenzoic acid hydrazide (4-ABAH), a potent inhibitor of myeloperoxidase, has been used as a tool to understand the role of reactive metabolites in the catalytic inhibition of peroxidases. nih.gov By studying the interaction of 4-ABAH with a model peroxidase, researchers detected the formation of a carbonyl carbon-centered radical, providing insight into the enzyme's inactivation mechanism. nih.gov The ability of such derivatives to form reactive intermediates that bind to enzymes highlights their potential utility as probes for elucidating complex biological pathways.

Innovations in Materials Science and Engineering

The bifunctional nature of this compound, possessing a polymerizable allyl group and a rigid aromatic core, makes it an attractive monomer for creating advanced materials.

Polymer Design and Synthesis for Advanced Materials

Polymers with allyl functionalities are an emerging class of materials with significant biomedical potential. mdpi.com The allyl group's double bond provides a site for various chemical modifications and polymerization reactions, most notably thiol-ene "click" chemistry. mdpi.com This reaction is highly efficient and allows for the formation of crosslinked polymer networks, hydrogels, and functionalized surfaces under mild conditions. mdpi.com

Phenyl 4-aminobenzoate, a related compound, is known to be polymerizable. biosynth.com The presence of the allyl group in this compound offers a route to create novel polymers with tunable properties. For instance, allyl-functionalized polyesters and polycarbonates have been synthesized and subsequently modified via thiol-ene reactions to create crosslinked gels. mdpi.com This approach has been used to create shape-memory polymers, where the crosslinking of pendant allyl groups helps define the material's permanent shape. nih.gov The synthesis of amphiphilic star-shaped copolymers has also been achieved by transforming allyl groups into active initiator sites for further polymerization. fudan.edu.cn The incorporation of the aminobenzoate unit could impart properties such as thermal stability, liquid crystallinity, and specific biological interactions into the final polymer, opening avenues for its use in drug delivery, tissue engineering, and advanced coatings. mdpi.com

Thermoset Polymers and High-Performance Polycarbonates

Surface Science and Interfacial Engineering

The aminobenzoate portion of this compound is particularly suited for applications in surface science, enabling the modification of various substrates, including electrodes, to create functional interfaces for sensors and other electronic devices.

The covalent modification of electrode surfaces is a crucial technique for controlling their physical, chemical, and electronic properties. rsc.org The amino group on the aromatic ring of this compound allows it to be covalently attached to surfaces like glassy carbon electrodes (GCEs). This is often achieved through electrochemical oxidation, where an amine cation radical is formed, which then bonds to the carbon surface. researchgate.netacs.org This process creates a stable, covalently grafted monolayer. researchgate.net While much of the research has focused on 4-aminobenzoic acid (4-ABA), the same principle of radical formation on the amino group applies. researchgate.netresearchgate.net The grafted layer can alter the electrochemical behavior of the electrode and serve as an anchor for the subsequent assembly of other molecules, such as polyoxometalates, in a layer-by-layer fashion. researchgate.net

Modified electrodes are fundamental to the development of advanced chemical and biosensor platforms. The functional layers grafted onto electrode surfaces can act as recognition elements or as a stable matrix for immobilizing biomolecules. For instance, surfaces modified with 4-aminobenzoic acid have been widely used in the fabrication of sensor and biosensor platforms. researchgate.net The terminal carboxyl groups of the grafted layer can be used to electrostatically attract and bind other species. researchgate.net

The development of biosensors often involves engineering allosteric transcription factors or other proteins to act as sensing elements, which can be integrated with these modified surfaces. nih.gov The goal is to create platforms that can rapidly and sensitively detect target analytes. google.comnih.gov For example, a modified electrode might be used to immobilize aptamers or antibodies, which then specifically bind to a target molecule, generating a detectable signal. nih.gov The unique structure of this compound offers the potential for dual functionalization of a sensor surface: the aminobenzoate end could graft to the electrode, while the allyl end could be used for a secondary "click" reaction to attach a specific probe molecule.

Table 2: Research Findings on Surface Modification using Aminobenzoic Acid Derivatives

| Research Focus | Key Finding | Implication for this compound | Relevant Citation |

| Electrografting Mechanism | 4-Aminobenzoic acid can be covalently grafted to glassy carbon electrodes via electrochemical oxidation of the amine group. | The amino group of this compound can be used for stable surface attachment. | researchgate.netacs.org |

| Surface Properties | The grafted layer is a stable monolayer that alters the surface charge depending on the pH. | The grafted layer can be used to control interfacial properties and for layer-by-layer assembly. | researchgate.net |

| Sensor Application | Surfaces modified with 4-ABA have been successfully used as platforms for chemical sensors and biosensors. | Provides a proven pathway for using this compound in sensor development. | researchgate.net |

| Biomolecule Immobilization | Modified surfaces can serve as a substrate for immobilizing larger molecules like polyoxometalates or biomolecules. | The allyl group offers a secondary, orthogonal site for covalent attachment of probes. | rsc.orgresearchgate.net |

Covalent Grafting and Modification of Electrode Surfaces

Integration into Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF are determined by the choice of the metal node and the organic linker. This compound is a promising candidate for use as a functional organic linker in the synthesis of novel MOFs.

The aminobenzoate structure is a well-established linker motif. The carboxylate group can coordinate strongly with metal centers, while the amino group can also participate in coordination or act as a basic site within the MOF pore. The synthesis of MOFs relies on the self-assembly of these metal nodes and organic linkers into extended, often porous, structures. nih.gov

The distinct advantage of using this compound as a linker is the presence of the allyl group. This functional group would extend into the pores of the resulting MOF, providing a reactive handle for post-synthetic modification. This allows for the covalent attachment of other functional molecules after the main framework has been assembled, a powerful strategy for creating highly functionalized MOFs. Such modified MOFs could have applications in catalysis, gas storage, or drug delivery. rsc.orgdokumen.pub The principles of supramolecular chemistry, which govern the non-covalent interactions in host-guest systems, are central to understanding and designing the functionality of MOF pores. bham.ac.uk The introduction of specific functional groups, like the allyl and amino moieties, allows for precise control over these interactions.

Electrolyte Additives for Electrochemical Energy Storage Systems

The quest for more stable and efficient electrochemical energy storage systems, such as lithium-ion batteries, has led researchers to explore novel electrolyte additives. These additives are crucial for forming a stable interface between the cathode and the electrolyte, known as the cathode electrolyte interphase (CEI), which mitigates electrolyte decomposition and enhances battery performance.

While direct research on this compound is emerging, significant findings on its parent compound, 4-aminobenzoic acid (also known as PABA), provide a strong basis for its potential. 4-aminobenzoic acid has been successfully used as an electrolyte additive to improve the electrochemical performance of high-capacity cathodes like Li1.2Ni0.2Mn0.6O2 and sulfurized polyacrylonitrile (B21495) (SPAN). acs.orgresearchgate.net In the case of SPAN cathodes in ether-based electrolytes, the addition of 4-aminobenzoic acid helps to form a protective CEI on the cathode surface. researchgate.net This protective layer inhibits the detrimental polysulfide shuttle effect, a common failure mechanism in lithium-sulfur batteries. researchgate.net

The functionalization with an allyl group (CH₂=CH-CH₂–) in this compound introduces a key feature: the ability to undergo in-situ polymerization. The allyl group can be electrochemically triggered to polymerize on the electrode surface, creating a robust and uniform protective film. This polymerization is a desirable characteristic for an electrolyte additive, as it can significantly enhance the interfacial stability of high-voltage electrodes, particularly nickel-rich cathodes. acs.org The resulting polymer-based CEI can effectively suppress the dissolution of transition metal ions from the cathode and prevent continuous electrolyte degradation, leading to improved cycling stability and longer battery life. acs.org

Research on a sulfurized polyacrylonitrile cathode demonstrated that using 4-aminobenzoic acid as an additive resulted in significantly improved performance. researchgate.net A cell with the additive exhibited a reversible capacity of 1178.73 mAh g⁻¹ after 100 cycles at a rate of 0.5 C, maintaining 88.81% of its initial capacity. researchgate.net This highlights the effectiveness of the core molecular structure in enhancing battery performance.

Table 1: Performance of SPAN Cathode with 4-Aminobenzoic Acid (4-ABA) Additive

| Electrolyte Configuration | Rate | Cycle Count | Reversible Capacity (mAh g⁻¹) | Capacity Retention (%) |

|---|---|---|---|---|

| With 4-ABA Additive | 0.5 C | 100 | 1178.73 researchgate.net | 88.81 researchgate.net |

| Blank Electrolyte | 0.5 C | 100 | Lower (not specified) | Rapid decay researchgate.net |

Optical Materials Development

Organic compounds with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The molecular structure of this compound, which features an electron-donating amino group (–NH₂) and an electron-withdrawing carboxyl group (–COO–) connected by a π-conjugated benzene (B151609) ring, is a classic design for NLO chromophores. This "push-pull" system facilitates intramolecular charge transfer upon excitation, which is a primary source of second- and third-order optical nonlinearities.

Studies on related compounds, such as 4-aminopyridinium (B8673708) p-aminobenzoate dihydrate (4APAB), have demonstrated their potential as NLO materials. researchgate.net Crystals of 4APAB have been successfully grown and show promising thermal stability and optical transmittance, which are crucial properties for practical NLO devices. researchgate.net The second harmonic generation (SHG) efficiency, a key measure of NLO activity, of 4-aminopyridinium p-aminobenzoate dihydrate was found to be 1.3 times that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Other derivatives, like 4-aminopyridinium 2-chloro-5-nitrobenzoate, have shown even higher SHG efficiencies, reaching 4.8 times that of KDP. researchgate.net

The presence of the allyl group in this compound offers an avenue for creating NLO polymers. The allyl functionality allows the molecule to be incorporated into a polymer backbone or to be cross-linked into a stable matrix. Polymeric NLO materials can offer advantages over single crystals, such as better processability for creating thin films and waveguides, and improved mechanical and thermal properties. Research on materials like poly-di-allyl-terephthalate (PDATP) demonstrates the use of allyl groups in forming polymers for active optical components. spiedigitallibrary.org By polymerizing this compound, it may be possible to create stable, large-area films with significant NLO response, suitable for integrated photonic devices.

Table 2: Second Harmonic Generation (SHG) Efficiency of Related Amino-Benzoate Compounds

| Compound | SHG Efficiency (Relative to KDP) |

|---|---|

| 4-aminopyridinium p-aminobenzoate dihydrate researchgate.net | 1.3 |

| 4-aminopyridinium mono phthalate (B1215562) researchgate.net | 1.1 |

| 4-aminopyridinium 2-chloro-5-nitrobenzoate researchgate.net | 4.8 |

| 2-amino 6-methylpyridinium salicylate (B1505791) researchgate.net | N/A (Third-order NLO studied) |

Future Research Directions and Emerging Opportunities

Sustainable and Green Chemistry Approaches in Allyl 4-Aminobenzoate (B8803810) Synthesis

The synthesis of Allyl 4-aminobenzoate, an ester, traditionally involves esterification reactions that can utilize hazardous organic solvents and non-renewable resources. researchgate.net A prominent area of future research is the development of greener and more sustainable synthetic routes.